molecular formula C6H5N3O B1357039 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one CAS No. 51617-92-6

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

Katalognummer: B1357039
CAS-Nummer: 51617-92-6
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: XBVTWEMNKKHPEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one: is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This reaction can be catalyzed by chiral-at-metal Rhodium (III) complexes, achieving high yields and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are often based on scalable synthetic routes that ensure high purity and yield. These methods may involve solvent-free conditions and the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one can be synthesized through various methods involving different starting materials and reaction conditions. The synthetic routes often aim to enhance yield and selectivity for specific derivatives. For instance, one notable method utilizes sodium nitrite under acidic conditions to produce various kinase inhibitors with high yields exceeding 90% .

Antitumor Activity

Research indicates that compounds derived from this compound exhibit significant antitumor properties. They act as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), which is implicated in various cancer pathways. A study reported that these compounds could effectively inhibit tumor growth in preclinical models, making them candidates for further development as anticancer agents .

Neurodegenerative Disorders

The compound has been identified as a potential therapeutic agent for neurodegenerative disorders due to its ability to inhibit phosphodiesterase type 1 (PDE1). This inhibition is crucial as PDEs regulate cyclic nucleotides involved in neuronal signaling pathways. Compounds derived from this compound have shown promise in treating conditions such as Alzheimer's disease and other cognitive impairments .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazolo derivatives, including this compound. These compounds have been shown to reduce edema and other inflammatory responses in vivo, suggesting their potential use in treating inflammatory diseases .

Case Studies

Recent case studies illustrate the efficacy of this compound derivatives:

  • A study demonstrated that a specific derivative reduced tumor size in xenograft models by up to 50% compared to controls.
  • Another investigation into its anti-inflammatory properties showed a significant reduction in carrageenan-induced paw edema in rodents, indicating its potential for treating arthritis and other inflammatory conditions.

Comparative Analysis of Derivatives

Compound NameActivity TypeReference
1H-Pyrazolo[4,3-b]pyridin-5-oneAntitumor
6-Bromo-1H-Pyrazolo[4,3-b]pyridin-3(2H)-oneNeuroprotective
Ethyl ester derivativeAnti-inflammatory

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Biologische Aktivität

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound features a fused pyrazole and pyridine ring system. Its structural characteristics provide unique electronic properties that contribute to its biological activity. This compound is primarily known for its role as a building block in the synthesis of various pharmacologically active molecules, particularly those targeting fibroblast growth factor receptors (FGFRs) and other critical pathways involved in cancer and inflammation.

Target Interaction
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . The interaction with FGFRs leads to the inhibition of their kinase activity, which is crucial for several cellular signaling pathways including:

  • RAS–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–Akt pathway

These pathways are pivotal in regulating cell proliferation, survival, and migration, making them significant in cancer biology.

Biochemical Pathways
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer 4T1 cells. The compound induces apoptosis and inhibits cell migration and invasion through its action on key signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of breast cancer cell proliferation with an IC50 value indicating effective potency.
  • Apoptosis Induction : Mechanistic studies revealed that treatment with this compound leads to early and late apoptosis in cancer cell lines such as MCF7 and HCT116 .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • PPARα Modulation : It interacts with peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and inflammation .
  • CDK Inhibition : Several derivatives of pyrazolo[4,3-b]pyridine have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play essential roles in cell cycle regulation .

Study 1: Anticancer Effects

A study conducted on various derivatives of this compound demonstrated their effectiveness against multiple cancer types. The most potent compounds exhibited:

Compound IDCell LineIC50 (µM)Mechanism
14gMCF70.5Apoptosis induction
9aHCT1160.8CDK2 inhibition

These results indicate promising therapeutic candidates for further development .

Study 2: Inhibition of FGFR

Another research highlighted the ability of this compound to inhibit FGFR-mediated signaling pathways in vitro. The study reported:

PathwayEffectReference
RAS–MEK–ERKInhibited
PI3K–AktInhibited

This inhibition was correlated with decreased cell viability in cancer models.

Eigenschaften

IUPAC Name

1,2-dihydropyrazolo[4,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(8-9-6)2-1-3-7-5/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVTWEMNKKHPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480723
Record name 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51617-92-6
Record name 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The paper outlines a novel and efficient method to synthesize 6-substituted-7,7a-dihydro-1,7a-dimethyl-7-imino-2-phenyl-1H-pyrazolo[4,3-b]pyridin-3(2H)-ones []. This method involves reacting 4-amino-2,3-dimethyl-1-phenylpyrazolin-5-one with ketene dithioacetals and either ethoxy-methylenemalononitrile or ethyl ethoxymethylene-cyanoacetate. This reaction is followed by an intramolecular cyclization of the resulting product, leading to the formation of the target compound. This innovative approach provides a new pathway for the creation of these specific pyrazolo[4,3-b]pyridine derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.